molecular formula C8H9FN2O4S B563633 cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 CAS No. 1217728-33-0

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2

Cat. No.: B563633
CAS No.: 1217728-33-0
M. Wt: 251.207
InChI Key: KOGYOPLNKQJQFM-WHTUVWIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature

The compound is systematically named cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 , reflecting its core pyrimidinedione structure, fluorine substitution, oxathiolane ring, and isotopic labeling. The "cis" designation specifies the stereochemical arrangement of substituents on the oxathiolane ring, where the hydroxymethyl group and pyrimidinedione moiety adopt a cis configuration relative to the ring’s sulfur atom.

Molecular Formula and Isotopic Composition

The molecular formula of the unlabelled parent compound is C8H9FN2O4S , with a molecular weight of 248.23 g/mol. The isotopically labeled variant incorporates 13C at a specific carbon position and 15N2 at two nitrogen sites, altering the molecular formula to C8H9FN2O4S13C15N2 and increasing the molecular weight to 252.23 g/mol.

Parameter Unlabelled Analog Isotopically Labeled Variant
Molecular Formula C8H9FN2O4S C8H9FN2O4S13C15N2
Molecular Weight (g/mol) 248.23 252.23

Properties

IUPAC Name

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1/i8+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-WHTUVWIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=O)[15NH][13C]2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675906
Record name 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217728-33-0
Record name 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

¹³C Incorporation at the Hydroxymethyl Position

The hydroxymethyl group (C2 of the oxathiolane) is labeled using ¹³C-thioglycolic acid in the esterification step with l-menthol (Figure 1). This reaction, conducted in toluene with catalytic DMAP, achieves >98% yield of the menthyl thioglycolate ester. The ¹³C label remains intact during sulfenyl chloride formation and cyclization with vinyl acetate, producing the labeled oxathiolane intermediate.

¹⁵N₂ Labeling in the Pyrimidinedione Moiety

The ¹⁵N₂ isotope is introduced via 5-fluoro-¹⁵N₂-cytosine , synthesized separately through amination of 5-fluorouracil using ¹⁵NH₃. Condensation of the labeled cytosine with the oxathiolane intermediate occurs under Lewis acid-free conditions to prevent racemization. This step, optimized in EP2542551B1, uses toluene for azeotropic water removal, achieving >99% coupling efficiency.

Key Synthetic Routes

Chiral Auxiliary-Mediated Synthesis

Route 1 (Adapted from ACS Organic Process Research & Development):

  • Esterification : l-Menthol reacts with ¹³C-thioglycolic acid in toluene to form menthyl ¹³C-thioglycolate (98% yield).

  • Sulfenyl Chloride Formation : Treatment with SO₂Cl₂ yields the sulfenyl chloride intermediate.

  • Cyclization : Reaction with vinyl acetate at −20°C forms the ¹³C-labeled oxathiolane ring.

  • Coupling : Condensation with 5-fluoro-¹⁵N₂-cytosine in acetonitrile/water (70°C) affords the cis-nucleoside.

Route 2 (From EP2542551B1):

  • Oxathiolane Intermediate : Pre-formed ¹³C-labeled oxathiolane is coupled with ¹⁵N₂-cytosine in toluene under reflux.

  • Salt Formation : Isolation as the oxalate salt (86% yield) ensures stereochemical purity.

  • Reduction : Sodium borohydride reduces the ester to the hydroxymethyl group, yielding the final compound.

Resolution of cis/trans Isomers

Despite stereoselective synthesis, minor trans-isomers require removal. The patented acidic fractional crystallization method (US6600044B2) separates cis/trans mixtures as their hydrochloride salts. For the labeled compound, this step achieves >99.5% cis-purity by exploiting differential solubility of the diastereomeric salts in methanol/water. Trans-isomers are recycled via anomerization using trimethylsilyl triflate, converting them back to the cis-form.

Purification and Analytical Validation

Final purification involves:

  • Crystallization : From hexanes/ethyl acetate to remove residual menthol.

  • Chromatography : Preparative HPLC with a chiral stationary phase (CSP) verifies isotopic and enantiomeric purity.

Analytical Data :

ParameterMethodResult
Isotopic Purity (¹³C)LC-MS99.2%
Isotopic Purity (¹⁵N₂)HRMS98.8%
Enantiomeric ExcessChiral HPLC>99.5% cis
Chemical PurityNMR99.7%

Scalability and Industrial Feasibility

The l-menthol route (Route 1) is preferred for large-scale production due to:

  • Solvent Efficiency : <0.5 vol toluene used in esterification.

  • Recycling : Trans-isomer anomerization improves overall yield to 85%.

  • Cost-Effectiveness : l-Menthol is recoverable (>90%) via distillation .

Chemical Reactions Analysis

Types of Reactions

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the oxathiolan ring or the pyrimidinedione moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can introduce various functional groups.

Scientific Research Applications

Inhibition of Hepatitis B Virus

Research indicates that cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione exhibits potent antiviral activity against the hepatitis B virus (HBV). In vitro studies demonstrated that this compound can inhibit HBV replication in primary human hepatocytes with an IC50 of less than 20 nM. The mechanism involves the conversion of the compound to its active triphosphate form within the cells, which subsequently interferes with viral replication processes .

Anti-HIV Activity

The compound also shows promise as an anti-HIV agent. It acts by mimicking the natural nucleosides and integrating into the viral DNA during reverse transcription. Studies have shown that it can effectively reduce HIV replication in various cellular models .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione suggests favorable absorption and distribution characteristics. Its metabolic pathways involve hepatic conversion to active metabolites which exhibit enhanced antiviral effects. Toxicological assessments indicate a relatively safe profile at therapeutic doses; however, further studies are required to fully understand its long-term safety and potential side effects .

Case Studies

Study ReferenceObjectiveFindings
Jeong et al., 1993 Evaluate anti-HBV activityDemonstrated significant inhibition of HBV replication in hepatocyte cultures at low concentrations.
Chinazi et al., 1992 Assess anti-HIV efficacyShowed effective reduction of HIV replication in vitro models.
PubChem Database Compile chemical propertiesProvided comprehensive chemical data supporting its classification as an antiviral agent.

Mechanism of Action

The mechanism of action of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 involves its interaction with specific molecular targets. The compound is believed to mimic natural nucleosides, allowing it to interfere with viral replication processes. This interaction typically involves the incorporation of the compound into viral DNA or RNA, leading to chain termination and inhibition of viral replication.

Comparison with Similar Compounds

Antiviral Mechanism vs. Emtricitabine

While both compounds share the oxathiolane scaffold, Emtricitabine incorporates a cytosine base with an amino group (NH2) at position 4, enabling incorporation into viral DNA and chain termination . Isotopic labeling further distinguishes its role in metabolic pathway elucidation rather than direct therapeutic use .

Sugar Moiety vs. FMAU

FMAU’s arabinofuranose sugar confers distinct pharmacokinetic properties, including enhanced uptake in cancer cells for imaging applications . The oxathiolane ring in the target compound improves metabolic stability compared to deoxyribose analogs, as seen in Lamivudine .

Isotopic Labeling and Analytical Utility

The 13C and 15N2 labels in the target compound provide unmatched specificity in quantitative LC-MS/MS assays, reducing interference from endogenous metabolites. This contrasts with non-labeled analogs like Emtricitabine, which require external calibration .

Biological Activity

The compound cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 , commonly referred to as 524W91, is a nucleoside analog with significant antiviral properties. This article explores its biological activity, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV), supported by various studies and research findings.

  • Molecular Formula: C8H9F2N2O4S
  • Molecular Weight: 248.23 g/mol
  • CAS Number: 145986-11-4

524W91 exhibits its antiviral effects primarily through its conversion to the active 5'-triphosphate form within host cells. This active form inhibits viral replication by interfering with the viral polymerase activity essential for HBV and HIV replication.

Biological Activity Against Hepatitis B Virus (HBV)

Research has demonstrated that 524W91 effectively inhibits HBV replication in primary human hepatocytes. Key findings include:

  • Inhibition Concentration: The compound shows a significant reduction in HBV replication at concentrations as low as 20 nM.
  • Timing of Administration: It is effective when administered pre-infection, at the time of infection, or post-infection, indicating its potential as a preventive and therapeutic agent.

Table 1: Summary of HBV Inhibition Studies

Study ReferenceIC50 (nM)Administration TimingCell Type
<20Pre/Post/InfectionPrimary Human Hepatocytes
Not specifiedNot specifiedNot specified

Biological Activity Against Human Immunodeficiency Virus (HIV)

In addition to its anti-HBV properties, cis 5-Fluoro has also shown potential against HIV:

  • Mechanism: Similar to its action against HBV, it inhibits the reverse transcriptase enzyme necessary for HIV replication.

Case Studies

Several studies have evaluated the efficacy and safety of 524W91:

  • Study on Hepatitis B Virus:
    • Conducted by Chinazi et al. (1992), this study reported that the compound was anabolized to its active form in human liver cells and effectively inhibited HBV replication.
  • Metabolic Pathways:
    • Jeong et al. (1993) explored the intracellular metabolism of both (-) and (+) forms of the compound, confirming that the (-)-isomer is primarily responsible for antiviral activity through its conversion to the active nucleotide.

Table 2: Key Case Studies on cis 5-Fluoro

Study ReferenceFocus AreaKey Findings
Anti-HBVEffective inhibition at <20 nM
MetabolismActive form mediates antiviral activity
Anti-HIVInhibition of reverse transcriptase

Pharmacokinetics and Safety Profile

The pharmacokinetics of cis 5-Fluoro indicate rapid absorption and metabolism in liver cells. However, detailed safety profiles are still under investigation to determine long-term effects and potential toxicity.

Q & A

How can researchers optimize the synthetic yield of this isotopically labeled compound while preserving isotopic integrity?

Methodological Answer:
Synthesis optimization requires balancing reaction efficiency with isotopic stability. Key steps include:

  • Solvent Selection: Use anhydrous solvents (e.g., acetonitrile or ethanol) to minimize isotopic exchange with protic impurities .
  • Catalytic Systems: Employ mild catalysts (e.g., potassium carbonate) to avoid side reactions, as seen in pyridazinone syntheses .
  • Isotopic Monitoring: Use high-resolution mass spectrometry (HRMS) to track 13C and 15N2 incorporation. For example, HRMS data from fluorinated pyrimidines show isotopic purity >98% when reaction times are minimized .
  • Purification: Recrystallization from ethanol or chromatography (silica gel, petroleum ether/ethyl acetate) ensures purity without isotopic dilution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.